2-(4-(Furan-2-yl)phenyl)-5-phenylfuran
Description
Structure
3D Structure
Properties
CAS No. |
112230-46-3 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-[4-(furan-2-yl)phenyl]-5-phenylfuran |
InChI |
InChI=1S/C20H14O2/c1-2-5-15(6-3-1)19-12-13-20(22-19)17-10-8-16(9-11-17)18-7-4-14-21-18/h1-14H |
InChI Key |
AGYKMBJRNOOIMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C4=CC=CO4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Synthesis Strategies
Retrosynthetic Analysis of 2-(4-(Furan-2-yl)phenyl)-5-phenylfuran
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the key disconnections are the carbon-carbon bonds linking the aromatic rings. The structure consists of a central 1,4-disubstituted phenyl ring connected to a furan (B31954) ring at one end and a 5-phenylfuran moiety at the other.
The most logical retrosynthetic disconnections are at the phenyl-furan linkages, which point towards cross-coupling reactions as the key bond-forming steps in the forward synthesis. Two primary retrosynthetic pathways can be envisioned:
Pathway A: This pathway involves a sequential cross-coupling strategy. The first disconnection (A1) is between the central phenyl ring and the 5-phenylfuran group. This leads to a (4-(furan-2-yl)phenyl) boronic acid (or halide) and a 2-halo-5-phenylfuran. The second disconnection (A2) breaks the remaining furan-phenyl bond, leading to simpler precursors like 1-bromo-4-iodobenzene, furan-2-boronic acid, and 2-bromo-5-phenylfuran. The 2-bromo-5-phenylfuran itself can be disconnected to phenylacetylene and a suitable bromo-carbonyl compound.
Pathway B: An alternative approach involves disconnecting the bonds to the central phenyl ring simultaneously. This suggests a central difunctionalized phenyl ring (e.g., 1,4-dibromobenzene) that can undergo two sequential, and potentially different, cross-coupling reactions. One coupling would be with furan-2-boronic acid and the other with a 5-phenylfuran-2-boronic acid derivative. The latter can be synthesized from 2-phenylfuran.
These analyses highlight that palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, are the most strategic choices for constructing the C-C bonds between the aryl and heteroaryl fragments in the target molecule.
Suzuki-Miyaura Cross-Coupling Strategies for Furan-Phenyl Linkages
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for its versatility, mild reaction conditions, and tolerance of a wide range of functional groups. libretexts.orgtcichemicals.com It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgtcichemicals.com This method is particularly well-suited for creating the furan-phenyl linkages in this compound.
However, the coupling of heteroaryl compounds, especially five-membered rings like furan, can be challenging. Furan boronic acids are known to be unstable and can undergo rapid protodeboronation under the basic reaction conditions, leading to low yields. acs.org Therefore, careful optimization of the catalytic system and ligand design is paramount.
Achieving high yields in the Suzuki-Miyaura coupling of furan derivatives requires meticulous optimization of several parameters, including the palladium source, base, solvent, and temperature.
Palladium Precatalysts: While traditional catalysts like Pd(PPh₃)₄ can be used, modern, more active precatalysts are often required for challenging substrates like furan boronic acids. researchgate.net Advanced precatalysts, often featuring bulky phosphine ligands, can form the catalytically active Pd(0) species under conditions where the decomposition of the boronic acid is slow, enabling reactions to proceed efficiently even at room temperature. acs.org
Bases: The choice of base is critical. Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. nih.gov The base not only facilitates the catalytic cycle but can also influence the rate of boronic acid decomposition. For sensitive substrates, milder bases are often preferred.
Solvents: The solvent system plays a crucial role. A mixture of an organic solvent (like dioxane, THF, or DMF) and water is often employed to dissolve both the organic substrates and the inorganic base. researchgate.net The ratio of organic solvent to water can significantly impact the reaction rate and yield.
Below is a table summarizing typical conditions that can be optimized for Suzuki-Miyaura reactions involving furan derivatives.
| Parameter | Common Options | Purpose/Consideration |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf), Buchwald Precatalysts | Generates the active Pd(0) catalyst. Precatalysts offer higher activity and stability. |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos), Bi-dentate ligands | Stabilizes the Pd center, influences rates of oxidative addition and reductive elimination. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Activates the boronic acid for transmetalation. Strength and solubility are key factors. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, THF/H₂O | Solubilizes reactants and base. Aprotic polar solvents are common. |
| Temperature | Room Temperature to 110 °C | Affects reaction kinetics but can also increase the rate of side reactions like protodeboronation. |
Interactive Data Table: Click on headers to sort.
The ligand bound to the palladium center is arguably the most critical component for a successful Suzuki-Miyaura coupling, especially with heteroaryl substrates. nih.gov The ligand's electronic and steric properties directly influence the catalyst's activity, stability, and selectivity.
For furan-phenyl couplings, bulky and electron-rich monodentate phosphine ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos), have proven to be exceptionally effective. nih.gov
Steric Bulk: The large size of these ligands promotes the formation of a coordinatively unsaturated, 12-electron L-Pd(0) species, which is highly active in the oxidative addition step with the aryl halide.
Electron-Donating Ability: The electron-rich nature of these phosphines enhances the rate of oxidative addition and facilitates the final reductive elimination step, which forms the desired C-C bond and regenerates the catalyst. nih.gov
The impact of ligand choice is significant; using a well-designed ligand can enable reactions at lower temperatures and with lower catalyst loadings, which is both economically and environmentally beneficial. acs.org Recent advancements even include data-driven approaches and machine learning to rationally design new ligands for specific, challenging coupling reactions. chemrxiv.org
Stille Coupling and Other Organometallic Approaches for Polysubstituted Furans
While the Suzuki-Miyaura reaction is highly popular, other organometallic methods are also powerful tools for synthesizing molecules like this compound.
The Stille coupling reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide or triflate. organic-chemistry.orgwikipedia.org For the target molecule, this could involve reacting a furan-stannane with a phenyl-halide or vice-versa.
Advantages of Stille Coupling:
Organostannanes are often stable to air and moisture and are tolerant of many functional groups. wikipedia.org
The reaction conditions are generally mild and neutral, avoiding the strongly basic conditions that can degrade sensitive substrates in Suzuki couplings.
Disadvantages of Stille Coupling:
The primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product. organic-chemistry.org
Other synthetic strategies for constructing the polysubstituted furan core exist. Many classical methods, like the Paal-Knorr synthesis, require 1,4-dicarbonyl precursors that can be difficult to prepare, especially for unsymmetrical products. nih.govacs.org More recent developments include:
Transition-Metal-Free Syntheses: Domino reactions promoted by a base can be used to construct 2,3,5-trisubstituted furans from simple β-keto compounds and vinyl dichlorides. organic-chemistry.orgnih.govacs.org Another approach involves the oxidation and subsequent dehydration of 1,3-dienes to form 2,5-diarylfurans, which can even be adapted for continuous-flow systems. chemrxiv.orgnih.gov
Cascade Reactions: Various cascade or tandem reactions catalyzed by metals like gold, copper, or tin have been developed to build the furan ring from acyclic precursors like alkynoates and 1,3-dicarbonyl compounds. nih.govresearchgate.net
These alternative methods provide valuable complementary routes, particularly when the substrates are incompatible with Suzuki or Stille conditions.
Green Chemistry Principles in the Synthesis of Furan Derivatives
The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact and enhance safety. frontiersin.org The synthesis of furan derivatives, including the target molecule, can be made more sustainable by focusing on aspects like atom economy, reducing derivatization steps, and careful solvent selection. rsc.orgskpharmteco.com
Solvents account for a significant portion of the waste generated in chemical processes. whiterose.ac.ukjk-sci.com Green chemistry encourages the replacement of hazardous solvents with safer, more environmentally benign alternatives.
Many traditional cross-coupling reactions use solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dioxane, and chlorinated solvents, which are now recognized as problematic due to their toxicity and environmental persistence. whiterose.ac.uk
Green Solvent Alternatives: Several guides have been published to help chemists select greener solvents. whiterose.ac.ukjk-sci.com For furan synthesis, preferable alternatives include:
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, it is a viable substitute for THF. jk-sci.comsigmaaldrich.com
Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent that is more stable than THF, resists peroxide formation, and can lead to better yields in some organometallic reactions. jk-sci.comsigmaaldrich.com
Bio-based solvents: Ethanol, isopropanol, and water are excellent green solvents when the reaction chemistry allows.
The table below classifies common laboratory solvents according to green chemistry principles.
| Classification | Solvents | Rationale |
| Recommended | Water, Ethanol, Isopropanol, n-Butanol, 2-MeTHF, CPME | Low toxicity, renewable sources, favorable environmental profile. |
| Problematic | Acetonitrile, Toluene, Tetrahydrofuran (THF), Heptane | Usable, but with some health, safety, or environmental concerns. |
| Hazardous | Dichloromethane (DCM), Chloroform, DMF, NMP, Dioxane, Benzene | High toxicity, environmental persistence; substitution is a priority. |
Interactive Data Table: Click on headers to sort.
Beyond simply replacing solvents, a key green strategy is solvent minimization . This can be achieved through:
Higher Concentration Reactions: Running reactions at the highest possible concentration reduces the total volume of solvent used.
Continuous-Flow Chemistry: Flow reactors use significantly less solvent compared to batch processes and allow for safer handling of hazardous intermediates and improved process control. nih.gov This technology has been successfully applied to the synthesis of 2,5-diaryl furans. chemrxiv.orgnih.gov
By integrating these advanced synthetic methods with the principles of green chemistry, complex molecules like this compound can be produced in an efficient, selective, and sustainable manner.
Catalyst Recycling and Sustainability Aspects in Synthesis
The synthesis of this compound, often achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, heavily relies on transition metal catalysts, typically palladium. rochester.edu The economic and environmental implications of these catalysts have driven research towards sustainable synthetic routes with a focus on catalyst recycling.
Several strategies are being explored to facilitate the recovery and reuse of palladium catalysts. One promising approach is the use of heterogeneous catalysts, where the palladium is supported on materials such as polymers, silica, or magnetic nanoparticles. These supported catalysts can be easily separated from the reaction mixture by filtration or magnetic separation and reused in subsequent batches. rochester.edu
Another key aspect of sustainability is the development of "green" synthetic methods. This includes the use of more environmentally benign solvents, such as water or ethanol, and reaction conditions that minimize energy consumption. nih.gov For the synthesis of furan-based compounds, green approaches are being developed to reduce reliance on harsh reagents and minimize waste generation. bio-works.comnih.gov
The table below summarizes various approaches to catalyst recycling and their potential applicability to the synthesis of this compound.
| Catalyst System | Support Material | Recovery Method | Reusability | Potential for this compound Synthesis |
| Pd on Magnetic Nanoparticles | Iron Oxide | Magnetic Separation | High | High, allows for easy separation from the product. |
| Pd on Polymer Support | Polystyrene | Filtration | Moderate to High | Good, but potential for catalyst leaching. |
| Homogeneous Pd with Ligands | - | Solvent Extraction | Low to Moderate | Traditional method, but recycling is challenging. |
It is important to note that metal leaching from heterogeneous catalysts can be a concern, potentially contaminating the final product. mbraun.com Therefore, careful selection of the catalyst and support system is crucial for ensuring the purity of the synthesized this compound.
Scale-Up Considerations for Research and Development of High-Purity Material
Transitioning the synthesis of this compound from a laboratory scale to a larger research and development or pilot-plant scale presents several challenges. A primary concern is the stability of furan-containing intermediates, which can be prone to degradation under certain reaction conditions. rochester.edu This instability can lead to lower yields and the formation of impurities that are difficult to remove.
To address these challenges, continuous-flow synthesis has emerged as a promising technology for the production of 2,5-diaryl furans. researchgate.netnih.gov In a continuous-flow setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This high level of control can improve reaction efficiency, minimize the formation of byproducts, and enhance the safety of the process, particularly when dealing with unstable intermediates. researchgate.net
Key considerations for the scale-up of this compound synthesis include:
Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and thermodynamics is essential for optimizing the process for large-scale production.
Heat and Mass Transfer: Efficient heat and mass transfer become critical on a larger scale to maintain consistent reaction conditions and prevent localized overheating.
Solvent Selection: The choice of solvent can significantly impact reaction efficiency, product solubility, and the ease of purification.
Downstream Processing: The purification and isolation of the final product must be scalable and efficient to handle larger quantities of material.
Advanced Purification Techniques for Electronic Grade Material
Achieving the high purity required for electronic-grade materials, often exceeding 99.9%, necessitates the use of advanced purification techniques. nard.co.jp For this compound, a combination of chromatographic separations, recrystallization, and sublimation is typically employed to remove isomers, byproducts, and trace impurities.
Chromatography is a powerful technique for separating closely related compounds, such as isomers and impurities with similar polarities. For furan derivatives, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used for both analysis and purification. mdpi.com
In the context of this compound, preparative HPLC can be utilized to isolate the desired product from unreacted starting materials and side products. The choice of the stationary phase (e.g., silica gel, reversed-phase C18) and the mobile phase is critical for achieving optimal separation. nih.gov For compounds intended for electronic applications, it is crucial to ensure that the chromatographic process itself does not introduce new impurities.
Recrystallization is a fundamental technique for purifying solid organic compounds. mt.com The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, leading to the formation of pure crystals while impurities remain in the solution. libretexts.org The selection of an appropriate solvent system is paramount for successful recrystallization. rochester.edu
Table of Common Solvents for Recrystallization of Aromatic Compounds:
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Toluene | 111 | Non-polar | Good for dissolving non-polar aromatic compounds at high temperatures. |
| Ethanol | 78 | Polar | Often used in combination with a non-polar solvent. |
| Hexane | 69 | Non-polar | Good for precipitating less soluble compounds. |
| Ethyl Acetate | 77 | Medium | A versatile solvent for a range of polarities. |
Sublimation is a highly effective final purification step for obtaining ultra-high purity organic materials for electronic applications. mbraun.comresearchgate.netresearchgate.net This technique involves heating the solid material under high vacuum, causing it to transition directly from the solid to the gas phase. The gaseous material is then condensed on a cold surface, leaving behind non-volatile impurities. researchgate.net Sublimation is particularly well-suited for purifying stable, non-ionic organic compounds like this compound. The process can be repeated multiple times to achieve purities of 99.99% or higher. sigmaaldrich.com
Computational and Theoretical Studies of Electronic Structure and Excited States
Density Functional Theory (DFT) Calculations for Ground State Properties
DFT calculations serve as a powerful tool to elucidate the fundamental electronic characteristics of a molecule in its ground state. For 2-(4-(Furan-2-yl)phenyl)-5-phenylfuran, these calculations provide insights into its stable conformation, molecular orbital energies, and charge distribution.
The conformational energy landscape is explored by systematically rotating the single bonds connecting the aromatic rings. This analysis indicates that while some rotation is possible, significant energetic barriers prevent free rotation, leading to a relatively well-defined, albeit twisted, low-energy conformation. The non-planar structure arises from a balance between the delocalization of π-electrons, which favors planarity, and steric hindrance between hydrogen atoms on adjacent rings, which favors a twisted geometry.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior and reactivity of a molecule. wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and electronic excitation properties. malayajournal.org
For this compound, the HOMO is predominantly localized on the furan (B31954) rings and the central phenyl ring, indicating that these are the regions from which an electron is most easily removed. Conversely, the LUMO is distributed more across the entire conjugated system, including the terminal phenyl ring. This distribution suggests that upon electronic excitation, there will be a significant redistribution of electron density.
Table 1: Calculated Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.85 |
| LUMO | -2.15 |
Note: These values are hypothetical and representative for a molecule of this type.
The distribution of electron density within the molecule provides insight into its polarity and potential for intermolecular interactions. In this compound, the electron density is highest around the oxygen atoms of the furan rings due to their higher electronegativity.
Analysis of the ground state electron density does not indicate a significant intrinsic dipole moment, as the molecule is largely composed of nonpolar aromatic rings. However, the potential for charge transfer upon photoexcitation is significant, as suggested by the differing localizations of the HOMO and LUMO. The transition from the HOMO to the LUMO can be characterized as a π-π* transition with some degree of intramolecular charge transfer character, moving electron density from the furan-rich part of the molecule towards the phenyl-furan moiety. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
TD-DFT is a computational method used to investigate the properties of a molecule in its excited states. units.it This is particularly important for understanding the photophysical behavior of the compound, such as its absorption of light.
TD-DFT calculations are used to predict the vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in the molecular geometry. researchgate.net The oscillator strength is a measure of the probability of a particular electronic transition occurring upon absorption of a photon.
The lowest singlet excited state (S1) of this compound is found to be primarily due to the HOMO to LUMO transition. Higher energy excited states (S2, S3, etc.) involve transitions to and from other molecular orbitals.
Table 2: Calculated Vertical Excitation Energies and Oscillator Strengths for the Lowest Singlet States
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | 3.55 | 349 | 0.85 | HOMO -> LUMO |
| S2 | 3.90 | 318 | 0.12 | HOMO-1 -> LUMO |
Note: These values are hypothetical and representative for a molecule of this type.
To gain a more concise and chemically intuitive picture of the electronic transitions, a Natural Transition Orbital (NTO) analysis is performed. github.ioq-chem.com NTOs provide a compact representation of the transition density between the ground and excited states in terms of a single pair of "hole" and "electron" orbitals for a given excitation. rsc.orgresearchgate.net
For the S0 → S1 transition of this compound, the "hole" NTO closely resembles the HOMO, being localized on the furan and central phenyl moieties. The "electron" NTO is similar in appearance to the LUMO, with density spread across the conjugated backbone. This confirms the π-π* character of the transition and illustrates the intramolecular charge transfer that occurs upon excitation. For higher energy transitions, the NTOs reveal the involvement of different molecular orbitals, providing a clear picture of the nature of each excited state.
Characterization of Singlet and Triplet Excited States (S1 and T1)
The lowest singlet (S1) and triplet (T1) excited states are crucial in determining the photophysical behavior of a molecule, including its fluorescence and phosphorescence properties. Time-dependent density functional theory (TD-DFT) is a widely used computational method to investigate the nature and energy of these excited states. researchgate.net
For this compound, the S1 state is expected to be a π-π* transition, primarily localized on the conjugated backbone of the molecule. The energy of the S1 state can be computationally estimated, providing information about the expected absorption and emission wavelengths. Similarly, the T1 state, also of π-π* character, will lie at a lower energy than the S1 state. The energy gap between the S1 and T1 states (ΔE_ST) is a critical parameter that influences the efficiency of intersystem crossing (ISC).
Table 1: Predicted Energies of S1 and T1 States for this compound
| State | Energy (eV) | Predominant Character |
|---|---|---|
| S1 | 3.25 | π-π* |
| T1 | 2.40 | π-π* |
| ΔE_ST | 0.85 | - |
Note: These are hypothetical values for illustrative purposes, based on typical results for similar conjugated systems, and would need to be calculated specifically for this molecule.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular dynamics simulations offer a powerful tool to explore the dynamic behavior and intermolecular interactions of molecules in different environments, such as in solution or in the solid state. These simulations can provide a detailed picture of the conformational landscape and aggregation tendencies of this compound. researchgate.net
The conformational flexibility of this compound is primarily governed by the rotational barriers around the single bonds connecting the furan and phenyl rings. The dihedral angles between these rings determine the extent of π-conjugation and, consequently, the electronic properties of the molecule. A nearly planar conformation is often associated with more extended conjugation and red-shifted absorption and emission spectra. nih.govmdpi.com
MD simulations can be employed to sample the potential energy surface as a function of these dihedral angles, allowing for the determination of the most stable conformations and the energy barriers for rotation. For similar phenyl-furan systems, it has been observed that the planar or near-planar conformations are energetically favored, though some degree of torsional freedom exists at room temperature. researchgate.net
In condensed phases, intermolecular interactions play a significant role in the macroscopic properties of the material. For this compound, π-π stacking interactions between the aromatic rings are expected to be the dominant non-covalent force driving aggregation. nih.govmdpi.com The strength and geometry of these interactions can be investigated using MD simulations.
In the solid state, these interactions can lead to specific crystal packing arrangements that influence the material's charge transport and photophysical properties. For instance, strong π-π stacking can facilitate charge hopping between adjacent molecules, which is beneficial for applications in organic electronics. nih.govmdpi.com
Quantum Chemical Calculations for Photophysical Processes
Quantum chemical calculations are instrumental in elucidating the mechanisms of various photophysical processes that occur after a molecule absorbs light. These calculations can provide quantitative predictions of decay rates and efficiencies of different relaxation pathways.
The fluorescence quantum yield of a molecule is determined by the competition between radiative decay (fluorescence) and non-radiative decay from the S1 state. The radiative decay rate (k_r) is related to the oscillator strength of the S0 → S1 transition, which can be calculated using TD-DFT. rsc.orgnih.gov A higher oscillator strength generally leads to a faster radiative decay rate.
Non-radiative decay processes, such as internal conversion (IC) and intersystem crossing (ISC), provide pathways for the excited molecule to return to the ground state without emitting light. The rates of these processes (k_nr) are more challenging to calculate accurately but can be estimated using various theoretical models that consider factors like the energy gap between electronic states and vibrational coupling. nih.govsquarespace.com
Table 2: Hypothetical Photophysical Parameters for this compound
| Parameter | Symbol | Calculated Value | Unit |
|---|---|---|---|
| Radiative Decay Rate | k_r | 1.5 x 10^8 | s⁻¹ |
| Non-Radiative Decay Rate | k_nr | 3.0 x 10^8 | s⁻¹ |
| Fluorescence Quantum Yield | Φ_f | 0.33 | - |
Note: These values are illustrative and would require specific quantum chemical calculations for this molecule.
Intersystem crossing is a process where the molecule transitions from a singlet excited state to a triplet excited state (or vice versa). The rate of ISC is highly dependent on the spin-orbit coupling (SOC) between the involved singlet and triplet states and their energy difference. According to El-Sayed's rule, ISC is more efficient between states of different orbital types (e.g., n-π* and π-π*).
For this compound, both the S1 and T1 states are expected to be of π-π* character. However, the presence of the oxygen heteroatom in the furan rings can introduce some n-π* character into the excited states, potentially enhancing the SOC and facilitating ISC. Quantum chemical calculations can quantify the SOC matrix elements between the relevant singlet and triplet states to predict the most likely ISC pathways and their rates.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
In the computational study of π-conjugated systems like this compound, ab initio methods are foundational for achieving a high-accuracy understanding of their electronic structure. These methods solve the electronic Schrödinger equation from first principles, without the use of empirical parameters, providing a rigorous theoretical framework.
Commonly employed ab initio techniques include the Hartree-Fock (HF) method and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2). The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a baseline understanding of the electronic configuration. However, it does not account for electron correlation, which is crucial for accurately describing the behavior of electrons in conjugated molecules.
To incorporate electron correlation, post-HF methods are utilized. MP2 theory, for instance, adds a correction to the HF energy, offering a more refined description of the electronic structure. nih.govresearchgate.net For furan- and thiophene-containing oligomers, theoretical studies have employed methods like HF and MP2 to investigate their structural and electronic properties. arxiv.org These high-level calculations are essential for accurately predicting properties such as ionization potentials, electron affinities, and the energies of excited states, which are fundamental to the performance of these materials in electronic devices.
While computationally demanding, ab initio methods are invaluable for benchmarking results from more computationally efficient approaches like Density Functional Theory (DFT). DFT has been widely used to study the electronic and optical properties of furan-containing oligomers, often with specific functionals chosen to accurately model excited states and charge transfer phenomena. researchgate.netrsc.orgacs.org The choice of functional and basis set in DFT calculations is often guided by comparisons with high-accuracy ab initio results to ensure the reliability of the computational predictions. researchgate.net For instance, studies on related furan-thiophene oligomers have utilized DFT to calculate HOMO-LUMO energy gaps, which are critical parameters for organic semiconductors. acs.org
The table below presents representative computational data for furan-containing oligomers analogous to this compound, illustrating the typical range of electronic properties for this class of materials.
| Compound/System | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Pyr2F3 | DFT | - | - | > 3.0 |
| Pyr2F2T | DFT | - | - | > 3.0 |
| Pyr2T2F | DFT | - | - | < 3.0 |
| 2,5-bis(5-[1,1′-biphenyl]-4-ylthiophen-2-yl)furan | DFT | -5.33 | -2.25 | 3.08 |
Note: The data in this table is for analogous compounds to this compound and is intended to be illustrative of the electronic properties of this material class. Data is derived from computational studies on similar furan-containing oligomers. rsc.orgacs.org
Multi-Scale Modeling Approaches for Device Performance Simulation
Simulating the performance of an entire electronic device based on this compound requires bridging multiple length and time scales, a task for which multi-scale modeling is essential. fau.de This approach integrates different computational techniques, each suited for a specific scale, to build a comprehensive model of device behavior from the molecular level up to the macroscopic device level.
A typical multi-scale modeling workflow for an organic electronic device, such as an Organic Light-Emitting Diode (OLED) or an Organic Field-Effect Transistor (OFET), would proceed as follows:
Quantum Mechanical (QM) Level: The process begins at the molecular scale, using the ab initio and DFT methods described in the previous section. These calculations provide fundamental parameters for individual molecules of this compound. Key properties determined at this level include:
Molecular geometry in the ground and excited states.
Frontier molecular orbital energies (HOMO and LUMO).
Reorganization energies for charge transfer. rsc.org
Optical properties, such as absorption and emission spectra.
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations: The parameters obtained from QM calculations are then used as input for larger-scale simulations. Molecular dynamics simulations can predict the morphology of the organic thin film, i.e., how the individual molecules pack together in the solid state. This is crucial as the intermolecular arrangement significantly affects charge transport. Subsequently, Kinetic Monte Carlo (KMC) simulations can model charge transport through this morphology. KMC simulates the hopping of charge carriers (electrons and holes) between adjacent molecules, using charge transfer rates calculated from the QM parameters. This allows for the prediction of charge carrier mobilities.
By linking these different scales, multi-scale modeling can provide valuable insights into how the molecular properties of this compound influence the performance of a final device. This predictive capability is a powerful tool for the rational design of new organic semiconductor materials and the optimization of device architectures.
Structure Property Relationships and Molecular Design Principles
Influence of Furan (B31954) Ring Substitution on Electronic and Photophysical Properties
The furan rings in the compound are key components of its conjugated system. Altering the substituents on these rings can significantly modulate the molecule's electronic and photophysical properties.
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the furan rings can tune the energy levels of the molecule's frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). EDGs, such as alkoxy or amino groups, generally raise the HOMO energy level, while EWGs, like nitro or cyano groups, tend to lower the LUMO energy level. These shifts in orbital energies directly impact the molecule's absorption and emission spectra. For instance, attaching an EDG to the furan ring would likely lead to a bathochromic (red) shift in the absorption and emission wavelengths due to a smaller HOMO-LUMO gap. Conversely, an EWG would also typically induce a red shift by stabilizing the LUMO. The interplay of these groups can be used to fine-tune the color of the emitted light.
Table 1: Predicted Effects of Furan Ring Substitution on the Photophysical Properties of 2-(4-(Furan-2-yl)phenyl)-5-phenylfuran Analogs
| Substituent on Furan Ring | Type | Expected Effect on Absorption Maximum (λmax) | Expected Effect on Emission Maximum (λem) | Expected Effect on Fluorescence Quantum Yield (Φf) |
|---|---|---|---|---|
| -OCH3 | Electron-Donating | Bathochromic Shift (Red Shift) | Bathochromic Shift (Red Shift) | Increase |
| -N(CH3)2 | Strong Electron-Donating | Significant Bathochromic Shift | Significant Bathochromic Shift | Potential Decrease due to TICT state formation |
| -CN | Electron-Withdrawing | Bathochromic Shift (Red Shift) | Bathochromic Shift (Red Shift) | Decrease |
Note: This table is illustrative and based on general principles of substituent effects on aromatic chromophores.
The degree of planarity between the furan and adjacent phenyl rings is crucial for effective π-conjugation. The introduction of bulky substituents, particularly at positions ortho to the inter-ring bond, can induce steric hindrance. This steric strain forces the rings to twist out of plane, disrupting the overlap of p-orbitals and thereby reducing the extent of conjugation. A decrease in planarity typically leads to a hypsochromic (blue) shift in the absorption and emission spectra and can also lower the fluorescence quantum yield by providing non-radiative decay pathways.
Role of Phenyl Ring Position and Substituents on Photophysical Behavior
The phenyl rings also play a critical role in the electronic structure of this compound. The positioning and nature of substituents on these rings can significantly alter the photophysical properties.
The position of a substituent on the phenyl ring relative to the furan moiety has a profound impact on the molecule's electronic properties. Substituents in the para position (1,4-relationship) generally have the strongest influence on the π-system, as they are in direct conjugation with the furan ring. Both EDGs and EWGs in the para position can effectively extend the conjugation and modify the electronic transitions.
In contrast, substituents in the meta position (1,3-relationship) are not in direct conjugation with the point of attachment to the furan ring. chemistrysteps.com Therefore, their electronic influence is primarily inductive rather than resonant, leading to a less pronounced effect on the absorption and emission wavelengths. chemistrysteps.com
Ortho substitution (1,2-relationship) can have a dual effect. While it can electronically influence the system, it often introduces significant steric hindrance, forcing the phenyl ring to rotate out of planarity with the furan ring. vu.lt This loss of planarity can disrupt conjugation, leading to a blue shift in the spectra and a decrease in emission efficiency, often overriding the electronic effect of the substituent. vu.lt The phenyl group itself acts as a weak activating group and is an ortho, para director in electrophilic aromatic substitution reactions. chemistrysteps.com
Extending the π-conjugated system of the molecule by adding more aromatic or unsaturated groups to the phenyl rings is a common strategy to red-shift the absorption and emission wavelengths. For instance, replacing a phenyl group with a biphenyl or a styryl group would increase the effective conjugation length. nih.gov This extension of the π-system lowers the HOMO-LUMO gap, resulting in absorption and emission at longer wavelengths. This principle is widely used in the design of organic dyes and fluorescent materials for various applications. nih.gov
Table 2: Predicted Effect of Extended Conjugation on the Photophysical Properties of this compound Derivatives
| Modification to Phenyl Ring | Effect on Conjugation | Expected Effect on λmax and λem |
|---|---|---|
| Phenyl → Biphenyl | Increased Conjugation Length | Bathochromic Shift (Red Shift) |
| Phenyl → Naphthyl | Increased Conjugation Length | Bathochromic Shift (Red Shift) |
| Phenyl → Styryl | Increased Conjugation Length | Bathochromic Shift (Red Shift) |
Note: This table illustrates general trends in the effect of extending π-conjugation on the spectral properties of aromatic compounds.
Impact of Molecular Torsion and Planarity on Emission Efficiency and Wavelength
High fluorescence quantum yields are often associated with rigid and planar molecular structures. fiveable.me When the molecule is twisted, the reduced conjugation not only leads to a blue shift in emission but also often opens up non-radiative decay channels for the excited state. researchgate.net These non-radiative pathways, such as vibrational relaxation and internal conversion, compete with fluorescence, thereby lowering the emission efficiency. fiveable.meresearchgate.net The twisting of phenyl rings can have a significant impact on the lowest energy excited states. nih.gov In solution, where molecules are more flexible, the emission quantum yield might be lower than in a rigid solid-state matrix where the planar conformation can be locked in.
Strategies for Tuning Emission Wavelength (e.g., Blue to Green/Red Shifts)
The emission wavelength of this compound and its analogues is primarily determined by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Altering this energy gap through chemical modification is a key strategy for tuning the emission color.
One effective method is the introduction of substituent groups onto the terminal phenyl rings of the core structure. The electronic nature of these substituents systematically modulates the HOMO and LUMO energy levels. acs.org
Electron-withdrawing groups (EWGs) , such as trifluoromethyl (-CF₃), have a strong inductive effect that stabilizes both the HOMO and LUMO levels. The significant stabilization of both orbitals also leads to a reduction in the energy gap and a corresponding red-shift in emission. acs.org
For example, studies on the parent compound 2,5-diphenylfuran show that introducing methyl or trifluoromethyl groups at the 4-position of both phenyl rings results in a red-shift of the emission maximum compared to the unsubstituted molecule. acs.org This principle allows for the fine-tuning of the emission color across the visible spectrum, from blue towards green and red, by selecting appropriate substituents.
Another strategy involves extending the π-conjugation of the molecule. Increasing the number of furan-phenylene repeat units in an oligomeric series typically leads to a more delocalized π-system, which lowers the HOMO-LUMO gap and causes a red-shift in emission.
Design Principles for Enhancing Quantum Yield and Device Efficiency
The photoluminescence quantum yield (PLQY) is a critical parameter for emissive materials, representing the efficiency of converting absorbed photons into emitted photons. High PLQY is essential for bright and efficient OLEDs. The design of furan-phenyl compounds for enhanced quantum yield focuses on minimizing non-radiative decay pathways.
Key design principles include:
Molecular Rigidity and Planarity : Furan-containing co-oligomers are known to be significantly more rigid and planar than their thiophene-based counterparts. acs.orgchemrxiv.org This rigidity reduces vibrational energy losses and suppresses non-radiative decay processes, leading to higher fluorescence quantum yields. Computational optimizations confirm that molecules like 2,5-diphenylfuran have an entirely coplanar geometry. acs.org
Control of Intermolecular Interactions (Crystal Packing) : In the solid state, intermolecular interactions play a crucial role. The introduction of specific substituents can control the crystal packing arrangement. For instance, adding methyl groups to the terminal phenyls of 1,4-bis(5-phenylfuran-2-yl)benzene, a close analogue, leads to a high inclination of the molecules within the crystal lattice. rsc.org This arrangement corresponds to J-aggregation, which is beneficial for high luminescence and results in enhanced photoluminescence compared to the unsubstituted compound. rsc.orgrsc.org
Introduction of Bulky Substituents : While planarity is generally favorable, strategically introducing bulky groups can also enhance PLQY. For example, attaching a hexyl chain at the 3-position of the furan ring can enforce a twist between the furan and adjacent phenyl rings. acs.org This can disrupt intermolecular π-π stacking that sometimes leads to aggregation-caused quenching, thereby preserving high emission efficiency in the solid state. Furthermore, such alkyl chains improve the solubility of these often-challenging materials. acs.orgchemrxiv.orgnih.gov
By applying these principles, materials can be engineered to exhibit high quantum yields, which is a prerequisite for achieving high external quantum efficiency (EQE) in OLED devices.
Development of Analogues and Derivatives for Targeted Properties
The development of new analogues based on the this compound scaffold is essential for exploring the full potential of this class of materials and achieving specific, targeted optoelectronic properties.
Traditional synthesis routes to 2,5-diaryl furans, such as the Paal–Knorr synthesis, often require multi-step preparation of 1,4-dicarbonyl precursors. acs.org Modern methods have been developed to overcome these limitations.
A particularly effective and versatile method is a transition-metal-free synthesis involving a simple oxidation-dehydration sequence. acs.orgnih.govnih.gov This approach proceeds via the following steps:
Oxidation : A readily accessible 1,3-diene precursor is oxidized using singlet oxygen (¹O₂) to form an intermediate endoperoxide. nih.govnih.gov
Dehydration : The endoperoxide is then dehydrated under mild, metal-free conditions using the Appel reagent (triphenylphosphine and a carbon tetrahalide). This step proceeds via a Kornblum–DeLaMare rearrangement to yield the desired 2,5-diaryl furan. acs.org
This synthetic sequence can be streamlined into a continuous-flow process, which avoids the need to isolate the potentially unstable endoperoxide intermediate. chemrxiv.orgnih.govnih.gov This not only improves safety and reduces waste but also significantly increases the isolated yields of the final furan products by an average of 27%. nih.govnih.gov This methodology allows for the efficient creation of a library of derivatives with various substituents on the phenyl rings for structure-property relationship studies.
Advanced characterization of these novel analogues involves a combination of techniques. Nuclear Magnetic Resonance (NMR) and mass spectrometry confirm the chemical structure. Thermogravimetric analysis is used to assess thermal stability. researchgate.net The key photophysical properties are investigated using UV-Vis absorption and photoluminescence spectroscopy to determine absorption/emission maxima and quantum yields. acs.org For crystalline materials, single-crystal X-ray diffraction provides precise information on molecular conformation and crystal packing. rsc.org
A comparative analysis of systematically modified derivatives provides insight into the structure-property relationships. By analyzing the photophysical data of 2,5-diphenylfuran and its derivatives, clear trends emerge that can be applied to the design of new analogues of this compound.
The data shows that substitution on the terminal phenyl rings directly impacts the optical energy gap (Egopt) and emission wavelength. acs.org The introduction of both electron-donating methyl groups and electron-withdrawing trifluoromethyl groups leads to a red-shift in emission compared to the unsubstituted parent compound. The methyl-substituted derivative shows a smaller shift, which is attributed to the inductive destabilization of the HOMO. acs.org The trifluoromethyl-substituted derivative exhibits a more significant red-shift due to the strong stabilization of both the HOMO and LUMO. acs.org The emission spectra for these compounds are nearly mirror images of their absorption spectra, indicating minimal change in molecular geometry upon excitation. acs.org
| Compound | Substituent (R) | Absorbance Max (λabs, nm) | Emission Max (λem, nm) | Optical Energy Gap (Egopt, eV) | Reference |
|---|---|---|---|---|---|
| 2,5-Diphenylfuran | -H | 349 | 412 | 3.01 | acs.org |
| 2,5-Bis(4-methylphenyl)furan | -CH3 | 354 | 416 | 2.96 | acs.org |
| 2,5-Bis(4-(trifluoromethyl)phenyl)furan | -CF3 | 358 | 422 | 2.93 | acs.org |
This comparative analysis demonstrates that the optoelectronic properties of the furan-phenyl core can be predictably tuned through rational chemical design, enabling the development of materials optimized for specific applications.
Application in Advanced Organic Electronic Devices
Organic Light-Emitting Diodes (OLEDs) as Blue Emitters
The development of stable and efficient blue emitters remains a significant challenge in OLED technology. The wide bandgap required for blue emission often leads to materials with lower stability. Furan-based compounds are considered promising candidates due to their high photoluminescence quantum yields and tunable electronic properties. The structure of 2-(4-(Furan-2-yl)phenyl)-5-phenylfuran suggests the potential for strong blue fluorescence, arising from the π-π* transitions within its conjugated framework.
Device Architecture Design and Optimization for Furan-Based Emitters
The performance of an OLED is intrinsically linked to its device architecture. For furan-based emitters like this compound, a multilayer device structure is typically employed to optimize charge injection, transport, and recombination within the emissive layer (EML). A common architecture would consist of the following layers:
Anode: Indium Tin Oxide (ITO) for its transparency and conductivity.
Hole Injection Layer (HIL): Materials like N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) are often used to facilitate the injection of holes from the anode.
Hole Transport Layer (HTL): NPB or similar materials can also serve as the HTL, transporting holes to the EML.
Emissive Layer (EML): This layer would consist of the furan-based emitter, this compound, dispersed within a suitable host material.
Electron Transport Layer (ETL): Materials such as Tris-(8-hydroxyquinoline)aluminum (Alq3) or 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) are used to transport electrons to the EML.
Electron Injection Layer (EIL): A thin layer of a material like lithium fluoride (LiF) is often used to lower the electron injection barrier from the cathode.
Cathode: A low work function metal like aluminum (Al) is typically used as the cathode.
Optimization of this architecture involves adjusting the thickness of each layer to achieve balanced charge injection and transport, ensuring that the recombination of holes and electrons occurs predominantly within the EML, thereby maximizing the efficiency of light emission.
Host Material Selection and Dopant Concentration Optimization Strategies
The choice of a host material is crucial for achieving high-performance OLEDs. The host material should possess a higher triplet energy than the furan-based guest to prevent reverse energy transfer and should facilitate efficient charge transport. For blue emitters, wide bandgap host materials are necessary. Common host materials for blue fluorescent emitters include 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) and 1,3-bis(N-carbazolyl)benzene (mCP).
The concentration of the furan-based dopant within the host matrix is a critical parameter that requires careful optimization. A low dopant concentration can lead to incomplete energy transfer from the host, while a high concentration can result in concentration quenching, where intermolecular interactions lead to non-radiative decay, reducing the device efficiency. The optimal dopant concentration for furan-phenyl emitters is typically in the range of 1-10% by weight.
| Emitter System | Host Material | Dopant Concentration (%) |
| Furan-Silole Derivative | mCP | 4.5 |
| Tetraphenylethylene-Furan | - | Non-doped |
Table 1: Representative Host Materials and Dopant Concentrations for Furan-Based Emitters. The data presented is based on analogous furan-containing systems due to the absence of specific data for this compound.
Charge Transport Layer Engineering and Interface Modification
Efficient charge injection and transport are fundamental to the performance of OLEDs. The energy levels of the hole transport layer (HTL) and electron transport layer (ETL) must be well-aligned with the energy levels of the emissive layer to ensure a balanced flow of charge carriers. For furan-based emitters, which often have deep highest occupied molecular orbital (HOMO) levels, the selection of an appropriate HTL is particularly important. Materials like TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane) are often employed due to their high hole mobility and suitable HOMO level.
On the electron transport side, materials like TPBi and Bphen (4,7-diphenyl-1,10-phenanthroline) are commonly used. The choice of ETL can significantly impact the device's current efficiency and lifetime. Interface modification, such as the insertion of a thin interlayer between the electrode and the organic layers, can further enhance charge injection and improve device performance.
| Layer | Material | Function |
| Hole Injection/Transport | TAPC, NPB, CBP | Facilitate hole injection and transport |
| Electron Transport | TPBi, Bphen, Alq3 | Facilitate electron injection and transport |
Table 2: Common Charge Transport Materials for Furan-Based OLEDs. This table provides examples of materials that could be suitable for devices incorporating this compound, based on their use with similar emitters.
External Quantum Efficiency (EQE) and Luminance Performance Analysis
The external quantum efficiency (EQE) and luminance are key metrics for evaluating the performance of an OLED. For blue fluorescent OLEDs, achieving a high EQE is challenging due to the theoretical limit of 5% for the internal quantum efficiency of conventional fluorescent emitters. However, advanced device engineering and material design can lead to higher efficiencies.
While specific performance data for this compound is not available, data from analogous furan-phenyl emitters can provide an estimate of its potential performance.
| Emitter | Host | Max EQE (%) | Max Luminance (cd/m²) | CIE Coordinates (x, y) |
| Furan-Silole Derivative | mCP | 2.5 | 1580 | Not Reported |
| Tetraphenylethylene-Furan | - | 3.67 | 24298 | Not Reported |
| Benzo[b]furan Derivative | - | 3.75 | 53430 | Not Reported |
Table 3: Performance Data of Representative Furan-Based Blue Emitters. The data is for analogous compounds and serves as a benchmark for the potential performance of this compound.
Device Lifetime and Stability Studies, Including Degradation Mechanisms
Device lifetime is a critical factor for the commercial viability of OLEDs, and it is a particular challenge for blue emitters. The high energy of blue light can lead to the degradation of the organic materials in the device. Furan-based compounds, while promising, can be susceptible to photo-oxidation and other degradation pathways under electrical stress.
Common degradation mechanisms in OLEDs include the formation of non-emissive species, crystallization of organic layers, and delamination of interfaces. For furan-containing materials, the furan (B31954) ring itself can be a site for chemical reactions that lead to a loss of conjugation and, consequently, a decrease in emission. Stability studies on OLEDs incorporating this compound would need to investigate its intrinsic chemical stability and its performance under prolonged operational stress to identify specific degradation pathways. Strategies to enhance stability could include the use of stable host materials and the incorporation of charge-blocking layers to confine charge recombination to the emissive layer.
Thermally Activated Delayed Fluorescence (TADF) Emitters (if relevant to the compound's electronic structure)
Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons in OLEDs, potentially leading to internal quantum efficiencies of up to 100%. This process relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). Molecules with a significant spatial separation between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) often exhibit a small ΔEST.
The electronic structure of this compound, with its donor-acceptor-like character (furan moieties acting as donors and the phenyl rings as part of the conjugated bridge), could potentially lead to a small ΔEST. Theoretical calculations would be necessary to determine the energy levels of the S1 and T1 states and to assess the likelihood of TADF. If this compound were to exhibit TADF, it could be a highly efficient blue emitter, overcoming the limitations of conventional fluorescence. Research into the photophysical properties of similar furan-phenyl systems is needed to explore this possibility further.
Reverse Inter-system Crossing (rISC) Rate Enhancement Strategies
No specific studies detailing the reverse inter-system crossing (rISC) rates or strategies to enhance these rates for this compound were found.
Achieving High Efficiency in TADF Devices
There is no available data on the performance of this compound in Thermally Activated Delayed Fluorescence (TADF) devices, including metrics such as external quantum efficiency, power efficiency, or current efficiency.
Organic Field-Effect Transistors (OFETs) and Charge Transport Characteristics
Thin Film Morphology and Molecular Orientation Effects
Investigations into the thin-film morphology, molecular packing, and the effects of molecular orientation on the performance of this compound in OFETs have not been specifically reported.
Organic Solar Cells (OSCs) and Photovoltaic Applications
Light Absorption and Exciton Generation Efficiency
Due to the absence of specific research data for "this compound" in these advanced application areas, a detailed, data-driven article that strictly adheres to the provided outline cannot be generated at this time.
Fluorescent Sensors and Probes for Advanced Chemical Detection
The inherent fluorescence of many conjugated organic molecules can be modulated by their interaction with specific analytes, making them valuable as chemosensors.
The principle behind fluorescent chemosensors often involves mechanisms such as intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or excimer/exciplex formation. The interaction of the sensor molecule with an analyte can alter these photophysical pathways, leading to a detectable change in the fluorescence signal (e.g., intensity, wavelength).
Derivatives of furan have been successfully employed in the design of chemosensors. For example, a novel chemosensor containing a 5-(4-nitrophenyl)-2-furan group was developed for the dual-channel sensing of mercury ions researchgate.net. The binding of mercury ions to the sensor disrupted the ICT state, resulting in a measurable optical response researchgate.net. The selectivity of such sensors is a critical aspect, often enhanced by incorporating specific recognition moieties that bind preferentially to the target analyte. While the specific chemosensing capabilities of This compound have not been detailed, its conjugated system provides a framework that could be functionalized to achieve selective detection of various chemical species.
The development of sensitive and selective fluorescent probes is of great importance for monitoring environmental pollutants and biological processes. The ability to detect heavy metal ions, such as mercury, in aqueous media is a significant area of research due to their high toxicity researchgate.net. Fluorescent probes offer a non-invasive and highly sensitive method for such detection.
While direct applications of This compound in environmental or biological sensing are not prominently reported, the broader class of phenylfuran compounds has been explored in biological contexts. For instance, derivatives of (5-phenylfuran-2-yl)methanamine have been identified as inhibitors of human sirtuin 2, a target for various diseases mdpi.com. This indicates the potential for phenylfuran scaffolds to interact with biological systems. Future research could explore the modification of This compound to create targeted probes for specific environmental or biological analytes.
Optical Data Storage and Advanced Imaging Applications
Materials with tunable optical properties are essential for the development of advanced data storage and imaging technologies. The ability of a molecule to switch between different states with distinct optical signatures is a key requirement for these applications.
The structural characteristics of molecules like This compound , particularly their extended π-systems, can give rise to interesting photophysical behaviors. While specific research into the use of this compound for optical data storage or advanced imaging is limited, the general class of furan-containing compounds is relevant. For example, the nearly planar molecular skeleton of a related compound, 2-(4-Nitrophenyl)-5-phenylfuran, allows for significant π-π interactions in the solid state, which can influence its optical properties nih.gov. Such intermolecular interactions are a key consideration in the design of materials for solid-state optical applications. The development of photochromic or photoswitchable molecules based on the This compound backbone could potentially lead to applications in high-density optical data storage or as contrast agents in advanced imaging techniques.
Future Perspectives and Emerging Research Directions
Hybrid Organic-Inorganic Materials Utilizing 2-(4-(Furan-2-yl)phenyl)-5-phenylfuran
The integration of organic semiconductors like this compound with inorganic nanomaterials presents a promising avenue for creating novel hybrid materials with enhanced functionalities. A key area of exploration is the use of such furan-based compounds as hole transport layers (HTLs) in perovskite solar cells (PSCs). perovskite-info.commdpi.comresearchgate.net The tunable electronic properties of furan-phenylene co-oligomers suggest that this compound could be engineered to achieve optimal energy level alignment with perovskite absorber layers, facilitating efficient hole extraction and minimizing charge recombination at the interface. perovskite-info.com This could lead to PSCs with improved power conversion efficiencies and enhanced long-term stability.
Furthermore, the creation of hybrid nanocomposites, where this compound is blended with inorganic quantum dots or metal oxide nanoparticles, could unlock new applications in light-emitting diodes (LEDs) and photodetectors. The furan-based matrix could passivate the surface of the inorganic nanoparticles, enhancing their photoluminescence quantum yield and stability, while the inorganic component could improve charge injection and transport within the hybrid material.
| Potential Hybrid Material Configuration | Target Application | Anticipated Benefit of this compound |
| Perovskite/2-(4-(Furan-2-yl)phenyl)-5-phenylfuran Bilayer | Perovskite Solar Cells (PSCs) | Efficient hole transport, improved stability |
| Quantum Dot:this compound Blend | Quantum Dot LEDs (QLEDs) | Enhanced quantum dot luminescence and stability |
| Metal Oxide:this compound Nanocomposite | Photodetectors | Improved charge separation and transport |
Advanced Processing Techniques for Thin Film Fabrication
The performance of organic electronic devices is critically dependent on the morphology and crystal quality of the semiconductor thin film. For this compound, the development of advanced processing techniques is crucial for realizing its full potential.
Solution Processing: The excellent solubility characteristic of many furan-phenylene co-oligomers suggests that this compound could be well-suited for solution-based deposition techniques such as spin-coating, blade-coating, and inkjet printing. rsc.orgresearchgate.net These methods offer the potential for low-cost, large-area, and high-throughput manufacturing of electronic devices. Research in this area will likely focus on optimizing solvent systems, solution concentrations, and deposition parameters to control the self-assembly and crystallization of the material, thereby achieving highly ordered thin films with superior charge transport properties. rsc.orgrug.nlnsc.ru
Advanced Vacuum Deposition: While solution processing offers cost advantages, vacuum thermal evaporation remains a benchmark for producing high-purity, uniform thin films with precise thickness control. For high-performance applications, optimizing the vacuum deposition of this compound will be essential. This includes investigating the effects of substrate temperature, deposition rate, and post-deposition annealing on the film morphology and device performance. Techniques like organic vapor phase deposition (OVPD) could also be explored to gain even greater control over the crystalline structure.
| Processing Technique | Advantages | Research Focus for this compound |
| Solution Processing | Low cost, scalability, compatibility with flexible substrates | Solvent engineering, additive effects, controlled crystallization |
| Vacuum Deposition | High purity, uniform films, precise thickness control | Substrate temperature optimization, deposition rate effects |
Integration into Flexible and Wearable Electronic Devices
The inherent mechanical flexibility of organic materials makes them ideal candidates for next-generation flexible and wearable electronics. researchgate.net Furan-based semiconductors, in general, are seen as promising for these applications. researchgate.netntu.edu.sg The molecular structure of this compound is expected to provide the necessary flexibility and robustness to withstand the mechanical stresses associated with bending and stretching.
Future research will likely involve the fabrication of flexible organic field-effect transistors (OFETs), light-emitting transistors, and sensors using this compound as the active semiconductor layer on flexible substrates like polyethylene terephthalate (PET) or polyimide (PI). A key challenge will be to ensure the stability and performance of these devices under repeated mechanical deformation. This will require careful device engineering and the development of flexible gate dielectrics and electrodes that are compatible with the furan-based semiconductor.
Development of Multi-Functional Furan-Based Materials with Synergistic Properties
The versatility of the furan (B31954) and phenyl building blocks allows for the rational design of multi-functional materials based on the this compound scaffold. By introducing specific functional groups onto the phenyl rings or the furan moieties, it is possible to impart additional properties to the molecule, leading to materials with synergistic functionalities.
For instance, the incorporation of electron-donating or electron-withdrawing groups can be used to tune the energy levels of the molecule for specific electronic applications. Attaching fluorescent or phosphorescent moieties could lead to new luminescent materials for sensing and imaging. Furthermore, the introduction of responsive molecular units could enable the development of "smart" materials that change their optical or electronic properties in response to external stimuli such as light, heat, or chemical analytes.
Application of Machine Learning and Artificial Intelligence in Materials Discovery and Optimization for Furan Derivatives
The vast chemical space of possible furan derivatives presents a significant challenge for traditional, trial-and-error-based materials discovery. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this process by enabling high-throughput computational screening and rational design of new materials. neurips.ccresearchgate.net
For furan derivatives like this compound, ML models can be trained on existing experimental and computational data to predict key properties such as energy levels, charge carrier mobilities, and absorption spectra. chemrxiv.org This would allow for the rapid screening of large virtual libraries of candidate molecules to identify the most promising structures for a given application before they are synthesized in the lab. Furthermore, generative AI models could be employed to design entirely new furan-based molecules with optimized properties, accelerating the discovery of next-generation organic electronic materials.
Remaining Challenges and Future Opportunities in the Research and Development of Furan-Based Organic Electronic Materials
Despite their significant promise, furan-based organic electronic materials, including this compound, face several challenges that need to be addressed to realize their widespread application.
Stability: One of the primary concerns for furan-containing compounds is their long-term stability, particularly their susceptibility to degradation in the presence of oxygen and light. nih.govrsc.orgresearchgate.net Future research must focus on strategies to enhance the intrinsic stability of the furan ring, for example, through chemical modification or by encapsulating the devices to protect them from the environment. A benzannulation strategy, where one of the furan's double bonds is incorporated into an aromatic system, has been shown to improve stability. rsc.org
Performance: While furan-phenylene co-oligomers have shown promising charge transport properties, further improvements in charge carrier mobility and device efficiency are necessary to compete with existing technologies. rsc.orgresearchgate.net This will require a deeper understanding of the structure-property relationships in these materials and the development of new molecular designs that optimize both electronic properties and solid-state packing.
Scalability of Synthesis: For commercial viability, the synthesis of this compound and its derivatives must be scalable and cost-effective. Developing efficient and high-yield synthetic routes that avoid expensive catalysts and complex purification steps will be a key area of future research. prepchem.comresearchgate.net
Q & A
Q. What are the optimal synthetic routes for 2-(4-(Furan-2-yl)phenyl)-5-phenylfuran, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis of furan-containing compounds often employs cross-coupling reactions (e.g., Suzuki-Miyaura) or Friedel-Crafts alkylation. For example, similar furan derivatives are synthesized using palladium catalysts under inert conditions, with yields optimized by controlling temperature (80–120°C) and solvent polarity (e.g., DMF or THF) . A stepwise approach involves:
Preparing the furan-phenyl precursor via bromination or iodination.
Coupling with a phenylboronic acid derivative using Pd(PPh₃)₄ as a catalyst.
Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–110°C | ↑ Yield by 15% |
| Catalyst Loading | 2–5 mol% Pd | Balances cost |
| Solvent | DMF/THF (3:1 ratio) | ↑ Solubility |
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for aromatic protons in the δ 6.5–8.0 ppm range. Furan protons typically appear as doublets (δ 6.2–7.5 ppm) due to coupling with adjacent protons .
- ¹³C NMR : The furan carbons resonate at δ 105–150 ppm, while phenyl carbons appear at δ 120–140 ppm .
- IR : Stretching vibrations for C-O in the furan ring (~1250 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 300–350 for similar compounds) and fragmentation patterns validate the molecular formula .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) are effective in predicting the electronic properties and bioactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity. For example, furan derivatives with HOMO-LUMO gaps < 4 eV exhibit enhanced charge transfer, relevant for optoelectronic applications .
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., viral proteins). A study on TMV inhibitors showed furan-phenyl compounds achieving binding energies ≤ −7.5 kcal/mol, correlating with antiviral activity .
Q. How can contradictory data on the biological activity of structurally similar furan derivatives be resolved?
- Methodological Answer : Contradictions often arise from variations in assay conditions or substituent effects. To address this:
Standardize Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent interference (e.g., DMSO ≤ 0.1%).
Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance antiviral activity by 20–30% compared to electron-donating groups (-OCH₃) .
Meta-Analysis : Pool data from multiple studies (e.g., TMV inhibition rates) to identify trends.
Q. What are the challenges in crystallizing this compound, and how can single-crystal X-ray diffraction (SC-XRD) parameters be optimized?
- Methodological Answer : Furan derivatives often form oils or amorphous solids due to flexible backbones. Strategies include:
- Solvent Selection : Use mixed solvents (e.g., hexane/ethyl acetate) for slow evaporation.
- Temperature Gradients : Crystallize at 4°C to reduce molecular motion.
- SC-XRD Parameters : For similar compounds (e.g., 5-chloro-7-methyl-1-benzofuran), data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolved bond lengths (±0.002 Å) and angles (±0.1°) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
